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Compound of Interest

Compound Name: Phenyl trifluoromethanesulfonate

Cat. No.: B098758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of phenyl

triflate and its derivatives as versatile substrates in palladium-catalyzed carbonylation

reactions. Phenyl triflates, readily prepared from phenols, serve as highly effective electrophiles

for the synthesis of a wide array of carbonyl compounds, including carboxylic acids, esters,

amides, and aldehydes. Their high reactivity allows for carbonylation under often milder

conditions compared to traditional aryl halides.

Core Applications
Palladium-catalyzed carbonylation of aryl triflates offers a powerful synthetic tool for introducing

a carbonyl moiety. The primary applications include:

Hydroxycarbonylation: The synthesis of carboxylic acids using water as the nucleophile.

Alkoxycarbonylation: The formation of esters using alcohols as nucleophiles.

Aminocarbonylation: The generation of amides through the reaction with primary or

secondary amines.

Reductive Carbonylation: The synthesis of aldehydes using a reducing agent, often syngas

(a mixture of CO and H₂).
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These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional

materials.

Data Presentation: A Comparative Overview of
Carbonylation Reactions
The following tables summarize quantitative data from key studies on the carbonylation of

phenyl triflate and its derivatives, offering a comparative overview of different reaction types

and conditions.
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Experimental Protocols
Detailed methodologies for key carbonylation reactions of phenyl triflate are provided below.

Protocol 1: Hydroxycarbonylation of Aryl Triflates to
Carboxylic Acids
This protocol describes the synthesis of carboxylic acids from aryl triflates using in situ

generated carbon monoxide under microwave irradiation.[1]

Materials:

Aryl triflate (1.0 mmol)

Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.06 mmol, 6 mol%)

Molybdenum hexacarbonyl [Mo(CO)₆] (1.5 mmol)

Pyridine (2.0 mmol)

Water (5 mL)

Microwave reactor vial

Procedure:

To a microwave reactor vial, add the aryl triflate, Pd(OAc)₂, dppf, Mo(CO)₆, and pyridine.

Add 5 mL of water to the vial.

Seal the vial and place it in the microwave reactor.

Irradiate the reaction mixture at 150 °C for 20 minutes.

After cooling to room temperature, carefully vent the vial.

Acidify the reaction mixture with 1 M HCl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Alkoxycarbonylation of Phenyl Triflate to
Phenyl Esters
This protocol outlines the synthesis of phenyl esters from phenyl triflate using phenyl formate

as a CO surrogate.[2]

Materials:

Phenyl triflate (1.0 mmol)

Phenyl formate (2.0 mmol)

Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

Xantphos (0.06 mmol, 6 mol%)

Triethylamine (NEt₃) (2.0 mmol)

Toluene (5 mL)

Schlenk tube

Procedure:

To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and

Xantphos.

Add toluene, followed by phenyl triflate, phenyl formate, and triethylamine.

Seal the Schlenk tube and heat the reaction mixture at 80 °C for the required time (monitor

by TLC or GC).
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After completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography to obtain the desired phenyl ester.

Protocol 3: Aminocarbonylation of Phenyl Triflate to
Amides
This protocol details the synthesis of N-substituted amides from phenyl triflate using a two-

chamber system for ex situ CO generation.[3]

Materials:

Chamber 1 (Reaction Chamber):

Phenyl trifluoromethanesulfonate (0.44 mmol, 1 equiv)

Amino acid ester hydrochloride (1.2 equiv)

Palladium(II) acetate [Pd(OAc)₂] (0.0044 mmol, 1 mol%)

XantPhos (0.0088 mmol, 2 mol%)

Triethylamine (1.3 mmol, 3 equiv)

Lithium bromide (0.044 mmol, 10 mol%)

Dry DMF (2 mL)

Chamber 2 (CO Generation Chamber):

Molybdenum hexacarbonyl [Mo(CO)₆] (0.88 mmol, 2 equiv)

DBU (1.3 mmol, 3 equiv)

Dry DMF (2 mL)
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H-tube (two-chamber reactor)

Procedure:

In Chamber 1 of the H-tube, combine palladium acetate, XantPhos, the amino acid ester

hydrochloride, phenyl triflate, triethylamine, and lithium bromide.

In Chamber 2, place molybdenum hexacarbonyl.

Seal both chambers of the H-tube.

Add dry DMF (2 mL) to each chamber via syringe.

To Chamber 2, add DBU (3 equiv).

Heat the entire H-tube apparatus at 100 °C for 4 hours.

After cooling to room temperature, carefully vent the apparatus to release any excess carbon

monoxide.

Combine the contents of both chambers and dilute with ethyl acetate (40 mL).

Wash the organic phase with water (3 x 30 mL) and then brine (30 mL).

Dry the organic layer with MgSO₄, filter, and evaporate the solvent to yield the crude product.

Purify the crude product by flash chromatography.

Visualizations
Catalytic Cycle for Palladium-Catalyzed Carbonylation
The following diagram illustrates a generalized catalytic cycle for the palladium-catalyzed

carbonylation of an aryl triflate (ArOTf).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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